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Compound of Interest

Compound Name: Methyl 3-bromo-4-ethylbenzoate

Cat. No.: B190166 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization

of Methyl 3-bromo-4-ethylbenzoate. It includes a summary of expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear,

tabular format for easy reference. Detailed experimental protocols for acquiring this data are

also provided. Furthermore, a logical workflow for the spectroscopic analysis of a novel

compound like Methyl 3-bromo-4-ethylbenzoate is visualized using a Graphviz diagram. This

document serves as a valuable resource for researchers and professionals involved in the

synthesis, identification, and quality control of this and related chemical entities.

Introduction
Methyl 3-bromo-4-ethylbenzoate (CAS No. 113642-05-0) is an aromatic ester with the

molecular formula C₁₀H₁₁BrO₂. Accurate characterization of its chemical structure is paramount

for its application in research and development. Spectroscopic techniques such as NMR, IR,

and MS are indispensable tools for elucidating the molecular structure and confirming the

identity and purity of synthesized compounds. This guide presents a summary of the expected

spectroscopic data for Methyl 3-bromo-4-ethylbenzoate.
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The following tables summarize the predicted and characteristic spectroscopic data for Methyl
3-bromo-4-ethylbenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.05 d 1H Ar-H (H-2)

~7.85 dd 1H Ar-H (H-6)

~7.30 d 1H Ar-H (H-5)

3.90 s 3H -OCH₃

2.75 q 2H -CH₂CH₃

1.25 t 3H -CH₂CH₃

Table 2: ¹³C NMR Data (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz
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Chemical Shift (δ) ppm Assignment

~166.0 C=O (ester)

~145.0 Ar-C (C-4)

~133.0 Ar-C (C-6)

~131.0 Ar-C (C-1)

~129.0 Ar-C (C-2)

~127.0 Ar-C (C-5)

~123.0 Ar-C (C-3)

52.5 -OCH₃

25.5 -CH₂CH₃

15.0 -CH₂CH₃

Infrared (IR) Spectroscopy
Table 3: IR Absorption Data (Characteristic)

Wavenumber (cm⁻¹) Intensity Assignment

~3050-3100 Medium C-H stretch (aromatic)

~2970-2850 Medium C-H stretch (aliphatic)

~1720 Strong C=O stretch (ester)

~1600, ~1475 Medium-Strong C=C stretch (aromatic ring)

~1280, ~1100 Strong C-O stretch (ester)

~1050 Medium C-Br stretch

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (Predicted)
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m/z Relative Intensity (%) Assignment

242/244 95/95
[M]⁺ (Molecular ion peak,

bromine isotopes)

211/213 100/100 [M - OCH₃]⁺ (Base peak)

183/185 40/40 [M - COOCH₃]⁺

104 30 [C₈H₈]⁺

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of approximately 10-20 mg of Methyl 3-bromo-4-ethylbenzoate is dissolved in

about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS)

as an internal standard. The solution is transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR

spectra are recorded on a 400 MHz spectrometer. For ¹H NMR, 16 scans are typically acquired

with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans are acquired with a relaxation

delay of 2 seconds.

Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped

with an attenuated total reflectance (ATR) accessory. A small amount of the neat sample is

placed directly on the ATR crystal. The spectrum is recorded in the range of 4000-400 cm⁻¹

with a resolution of 4 cm⁻¹ and is an average of 16 scans. A background spectrum of the clean,

empty ATR crystal is recorded prior to the sample measurement and automatically subtracted

from the sample spectrum.

Mass Spectrometry (MS)
Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI)

source. A dilute solution of the sample in a volatile organic solvent, such as methanol or

dichloromethane, is introduced into the instrument. The sample is ionized using a 70 eV

electron beam. The resulting fragments are analyzed by a quadrupole mass analyzer. The

mass spectrum is scanned over a mass-to-charge (m/z) range of 50-500.
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Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and

structure elucidation of a novel synthesized compound like Methyl 3-bromo-4-ethylbenzoate.
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To cite this document: BenchChem. [Spectroscopic Analysis of Methyl 3-bromo-4-
ethylbenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b190166#spectroscopic-data-nmr-ir-ms-of-methyl-3-
bromo-4-ethylbenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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